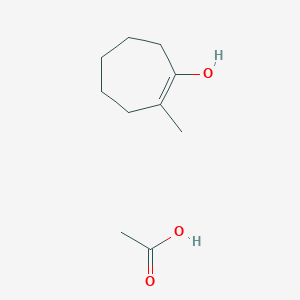
Acetic acid;2-methylcyclohepten-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-methylcyclohepten-1-ol is an organic compound with the molecular formula C10H18O3 This compound is a derivative of acetic acid and features a cycloheptene ring with a methyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methylcyclohepten-1-ol typically involves the reaction of 2-methylcyclohepten-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of a solvent such as dichloromethane or toluene. The reaction can be represented as follows:
[ \text{2-methylcyclohepten-1-ol} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of heterogeneous catalysts can enhance the reaction efficiency and selectivity. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-methylcyclohepten-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-methylcyclohepten-1-one or 2-methylcycloheptanoic acid.
Reduction: Formation of 2-methylcycloheptanol.
Substitution: Formation of 2-methylcyclohepten-1-chloride or 2-methylcyclohepten-1-amine.
Applications De Recherche Scientifique
Acetic acid;2-methylcyclohepten-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;2-methylcyclohepten-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially modulating cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylcycloheptanol: Similar structure but lacks the acetic acid moiety.
2-methylcycloheptanone: Contains a ketone group instead of a hydroxyl group.
Cycloheptene: The parent hydrocarbon without any functional groups.
Uniqueness
Acetic acid;2-methylcyclohepten-1-ol is unique due to the presence of both the acetic acid and hydroxyl functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
831170-24-2 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
acetic acid;2-methylcyclohepten-1-ol |
InChI |
InChI=1S/C8H14O.C2H4O2/c1-7-5-3-2-4-6-8(7)9;1-2(3)4/h9H,2-6H2,1H3;1H3,(H,3,4) |
Clé InChI |
KSHTYHYXHIZLIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CCCCC1)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


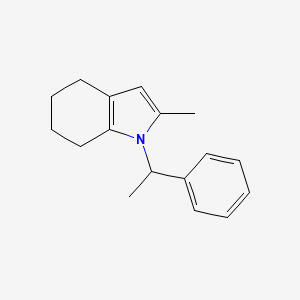

![1-[2-Methyl-6-[(4-methylphenyl)carbamoylamino]phenyl]-3-(4-methylphenyl)urea](/img/structure/B14211508.png)

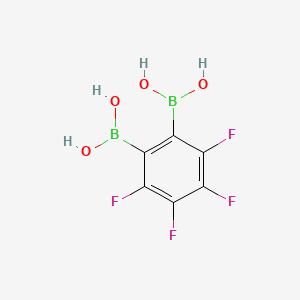
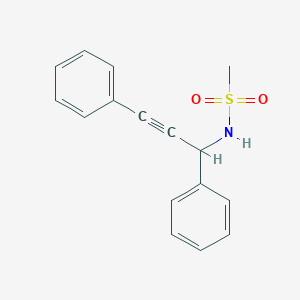
![7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate](/img/structure/B14211527.png)
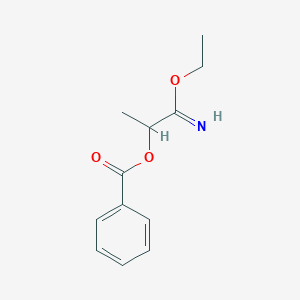

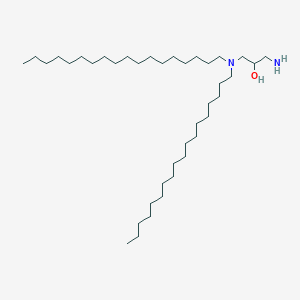
![2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14211548.png)
![3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14211562.png)
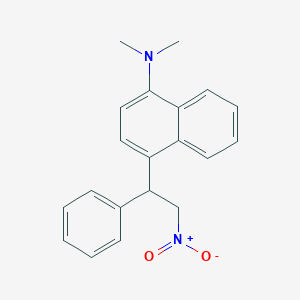
![4-[(2-Cyanoethyl)(methyl)amino]butanoic acid](/img/structure/B14211565.png)
